Home > Products > Screening Compounds P49289 > Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate
Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate - 2470438-52-7

Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate

Catalog Number: EVT-2764409
CAS Number: 2470438-52-7
Molecular Formula: C8H6LiN3O2
Molecular Weight: 183.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate is a chemical compound with the molecular formula C9H8LiN3O2 and a molecular weight of 197.12 g/mol. This compound is categorized under pyrrolo[2,3-d]pyrimidine derivatives, which are known for their biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry. The compound has garnered attention for its role as a selective inhibitor of Janus Kinase 1 (JAK1), a key player in various signaling pathways involved in immune responses and cell proliferation .

Synthesis Analysis

Methods

The synthesis of Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate typically involves the reaction of 2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid with lithium hydroxide in an appropriate solvent. This reaction leads to the formation of the acetate salt through the neutralization of the carboxylic acid with lithium hydroxide, resulting in a lithium salt that retains the pyrrolo structure .

Technical Details

The synthesis process can be optimized by controlling the reaction conditions, including temperature, solvent choice, and concentration. For instance, using polar aprotic solvents can enhance solubility and reaction rates. The purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity levels necessary for biological testing .

Molecular Structure Analysis

Structure

Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate features a pyrrolo[2,3-d]pyrimidine core structure with an acetate group attached at the nitrogen position. The InChI key for this compound is NNTYWEOLXVMJCN-UHFFFAOYSA-M, and its structural formula can be represented as follows:

C9H8LiN3O2\text{C}_9\text{H}_8\text{LiN}_3\text{O}_2

Data

The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, NMR can provide insights into the hydrogen environments within the molecule, while MS can confirm its molecular weight and structural integrity .

Chemical Reactions Analysis

Reactions

Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate can participate in various chemical reactions:

  • Oxidation: Under certain conditions, it can be oxidized to yield oxidized derivatives.
  • Reduction: It may undergo reduction reactions using agents like sodium borohydride to form reduced derivatives.
  • Substitution: The compound can also engage in nucleophilic substitution reactions where functional groups are replaced by other substituents.

Common reagents for these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. Catalysts may also be employed to facilitate these transformations .

Mechanism of Action

Process

The primary mechanism of action for Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate involves its role as a selective inhibitor of JAK1. By inhibiting this kinase, the compound disrupts the JAK-STAT signaling pathway which is crucial for various cellular processes including immune response regulation.

Data

Research indicates that this compound's inhibition of JAK1 results in downstream effects on gene expression and cellular proliferation. Understanding its pharmacokinetic properties—absorption, distribution, metabolism, and excretion—is vital for evaluating its therapeutic potential and bioavailability .

Physical and Chemical Properties Analysis

Physical Properties

Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate typically appears as a white to off-white solid. Its melting point and solubility characteristics are critical for practical applications in laboratory settings.

Chemical Properties

The compound is stable under standard laboratory conditions but may react with strong acids or bases. Its solubility profile indicates that it is soluble in polar solvents but less so in nonpolar solvents. Analytical data such as infrared spectroscopy (IR) can provide further insights into functional groups present within the structure .

Applications

Scientific Uses

Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate has several significant applications in scientific research:

  • Medicinal Chemistry: It is being explored for potential therapeutic applications targeting diseases associated with dysregulated JAK1 activity.
  • Biological Research: The compound serves as a valuable tool for studying cellular signaling pathways and enzyme inhibition.
  • Pharmaceutical Development: Its role as a building block in synthesizing more complex molecules makes it relevant in drug discovery efforts aimed at developing new treatments for various conditions including autoimmune diseases and cancers .
Synthesis and Medicinal Chemistry of Pyrrolo[2,3-d]Pyrimidine Derivatives

Synthetic Methodologies for Pyrrolo[2,3-d]Pyrimidine Scaffold Functionalization

Nucleophilic Substitution Strategies for Acetate-Linked Derivatives

Lithium 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate serves as a pivotal intermediate for synthesizing kinase inhibitor pharmacophores through nucleophilic substitution. The lithium carboxylate group enhances solubility in polar aprotic solvents (e.g., dimethylformamide), facilitating reactions with electrophiles like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. As reported in RET inhibitor syntheses, ethyl 2-(4-aminophenyl)acetate undergoes nucleophilic displacement with chlorinated pyrrolopyrimidines under reflux conditions, yielding ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate intermediates with >80% efficiency [3]. This strategy capitalizes on the electron-deficient C4 position of pyrrolo[2,3-d]pyrimidine, where the acetate linker’s nucleophilicity is tuned via lithium ion coordination. Subsequent hydrolysis converts esters to carboxylic acids, enabling further derivatization. For halogenated derivatives, the C5/C6 positions are activated for nucleophilic aromatic substitution, as demonstrated in the synthesis of multi-kinase inhibitors using benzylamine nucleophiles [2].

Table 1: Nucleophilic Substitution Reactions for Acetate-Linked Pyrrolopyrimidines

NucleophileElectrophileConditionsYield (%)Application
Ethyl 2-(4-aminophenyl)acetate4-Chloro-7H-pyrrolo[2,3-d]pyrimidineReflux, ethanol, 12 h85RET inhibitor intermediate
Hydrazine hydrateEthyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoateReflux, 80°C, 6 h92Hydrazide formation for conjugates
Halogenated benzaldehydesPyrrolopyrimidine hydrazideAcOH catalyst, ethanol, reflux70–85Multi-kinase inhibitor cores

EDC-Mediated Coupling for Bioactive Conjugate Formation

Carbodiimide-mediated coupling transforms lithium 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate into amide-linked bioactive conjugates. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylate forms an activated O-acylisourea intermediate that reacts with aryl amines to generate pharmacologically active compounds. For instance, coupling with substituted anilines yields RET inhibitors like compound 59 (IC₅₀ = 0.29 nanomolar against RET-wild type) [3]. The reaction proceeds in dichloromethane or dimethylformamide at ambient temperature, with yields of 60–75%. This method is particularly advantageous for conjugating acid-sensitive pyrrolopyrimidine scaffolds, as it avoids strong acids/bases. In folate receptor-targeted antifolates, EDC couples pyrrolopyrimidine acids with pteroate analogues, producing dual thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) inhibitors with nanomolar cellular potency [4]. The lithium counterion minimizes racemization during amide bond formation, preserving stereochemistry in chiral sidechains.

Suzuki-Miyaura Cross-Coupling for Structural Diversification

Suzuki-Miyaura reactions enable C–C bond formation at the C6 position of pyrrolo[2,3-d]pyrimidine scaffolds pre-functionalized with halogens. Iodinated intermediates (e.g., 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine) undergo palladium-catalyzed coupling with aryl boronic acids to install biaryl motifs critical for kinase binding. Key conditions include:

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂
  • Bases: Potassium carbonate or sodium bicarbonate
  • Solvents: Tetrahydrofuran/water mixtures at 80–90°C [3] [8]

This approach diversifies the C6 position while preserving the C4-chloro leaving group for subsequent nucleophilic substitutions. For example, 6-aryl derivatives exhibit enhanced affinity for cyclin-dependent kinase 9 (CDK9), with IC₅₀ values ≤50 nanomolar in enzymatic assays [9]. The acetate linker in lithium precursors remains intact under these mild conditions, allowing orthogonal functionalization.

Structure-Activity Relationship (SAR) Optimization in Kinase-Targeted Analogues

Impact of Substituent Positioning on RET Kinase Inhibition

Substituent positioning on the pyrrolo[2,3-d]pyrimidine scaffold dictates RET kinase inhibition potency and mutant selectivity. Meta-substitutions on the pendant phenyl ring enhance occupancy of the hydrophobic back pocket, improving inhibition of gatekeeper mutants (e.g., RET V804M). Compound 59—featuring a meta-trifluoromethylphenyl group—achieves IC₅₀ values of 0.29 nanomolar (RET-wild type) and 0.84 nanomolar (RET V804M) [3]. In contrast, para-substituted analogues exhibit 3–10-fold reduced activity due to suboptimal vectoring into the ATP-binding cleft. Additionally, N-methylation of the pyrrole nitrogen abolishes activity by disrupting hinge-region hydrogen bonds with Glu 805 and Asp 836. Molecular docking confirms that 2-aminopyrimidine derivatives form bidentate hydrogen bonds with the RET hinge, while C6 aryl extensions occupy the selectivity pocket adjacent to Leu 881 and Val 804.

Table 2: Impact of Substituent Position on RET Kinase Inhibition

CompoundR Group PositionRET-wild type IC₅₀ (nM)RET V804M IC₅₀ (nM)Selectivity vs. JAK2
59meta-CF₃0.290.84>3,300-fold
20para-tert-butyl76.9>1,000Not reported
21 (N-methylated)meta-CF₃>10,000>10,000Not applicable

Role of Halogenation in Enhancing Multi-Kinase Selectivity

Halogen atoms (F, Cl, Br) at strategic positions fine-tune kinase inhibition profiles by modulating electron distribution and hydrophobic interactions. Bromine at the ortho position of benzylidene hydrazides enhances EGFR and Her2 inhibition (compound 5k: IC₅₀ = 40–204 nanomolar) by inducing a 0.38 ppm downfield shift in proton NMR, indicating altered electron density at the binding interface [2] [6]. Fluorine substituents improve metabolic stability and membrane permeability in multi-kinase inhibitors, as evidenced by sunitinib analogues inhibiting vascular endothelial growth factor receptor 2 (VEGFR2) at sub-100 nanomolar concentrations. Chlorine at the C6 position of pyrrolopyrimidines augments CDK9 selectivity by forming halogen bonds with backbone carbonyls in the hinge region. Crucially, 2,4-dichloro derivatives enable sequential functionalization: the C4 chloro group is displaced by amines, while C2 chlorine participates in Suzuki coupling for library diversification [8].

Comparative Analysis of Pyrrolo[2,3-d]Pyrimidine vs. Thieno[2,3-d]Pyrimidine Bioisosteres

Thieno[2,3-d]pyrimidine scaffolds serve as sulfur-bioisosteres for pyrrolo[2,3-d]pyrimidines but exhibit distinct kinase inhibition profiles due to altered electronic properties and steric bulk. In RET inhibitors, replacing the pyrrole nitrogen with sulfur reduces potency 12-fold (compound 26 IC₅₀ = 0.96 micromolar vs. compound 20 IC₅₀ = 0.076 micromolar) [3]. This attenuation stems from:

  • Loss of Critical Hydrogen Bonding: The thieno nitrogen cannot donate hydrogen bonds to Glu 805 in RET.
  • Increased Hydrophobicity: Sulfur’s lipophilicity disrupts water-mediated interactions in the kinase active site.
  • Conformational Rigidity: The planar thiophene ring restricts adoption of the binding-competent rotamer.

Conversely, thienopyrimidines show enhanced folate receptor (FR) selectivity in antifolate applications. Compound 6 (thieno analogue) exhibits 6-fold greater inhibition of KB tumor cells than its pyrrolo counterpart, attributed to improved FRα-mediated uptake [4]. Molecular modeling confirms that sulfur bioisosterism reorients the glutamate moiety, optimizing interactions with FRα residues Asn 102 and Trp 171.

Table 3: Bioisosteric Comparison in Kinase and Antifolate Applications

ScaffoldTargetRepresentative CompoundPotency (IC₅₀)Selectivity
Pyrrolo[2,3-d]pyrimidineRET kinase200.076 ± 0.006 micromolar15-fold over JAK2
Thieno[2,3-d]pyrimidineRET kinase260.96 ± 0.04 micromolar3-fold over JAK2
Pyrrolo[2,3-d]pyrimidineFRα (antifolate)2213 ± 28 nanomolar100-fold over reduced folate carrier
Thieno[2,3-d]pyrimidineFRα (antifolate)635 ± 5 nanomolar300-fold over reduced folate carrier

Properties

CAS Number

2470438-52-7

Product Name

Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate

IUPAC Name

lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate

Molecular Formula

C8H6LiN3O2

Molecular Weight

183.1

InChI

InChI=1S/C8H7N3O2.Li/c12-7(13)1-5-2-10-8-6(5)3-9-4-11-8;/h2-4H,1H2,(H,12,13)(H,9,10,11);/q;+1/p-1

InChI Key

NNTYWEOLXVMJCN-UHFFFAOYSA-M

SMILES

[Li+].C1=C(C2=CN=CN=C2N1)CC(=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.